Cas no 923245-08-3 (N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide)

N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide 化学的及び物理的性質
名前と識別子
-
- VU0607411-1
- UPCMLD0ENAT5952788:001
- 6-chloro-N'-(2-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide
- 6-chloro-N'-(2-methoxybenzoyl)-2-oxochromene-3-carbohydrazide
- 923245-08-3
- N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide
- F3256-0053
- AKOS001425017
- Z283696392
- 2H-1-Benzopyran-3-carboxylic acid, 6-chloro-2-oxo-, 2-(2-methoxybenzoyl)hydrazide
-
- インチ: 1S/C18H13ClN2O5/c1-25-15-5-3-2-4-12(15)16(22)20-21-17(23)13-9-10-8-11(19)6-7-14(10)26-18(13)24/h2-9H,1H3,(H,20,22)(H,21,23)
- InChIKey: LKHMZVKXNHHKNF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C=C(C(NNC(C1C=CC=CC=1OC)=O)=O)C(=O)O2
計算された属性
- せいみつぶんしりょう: 372.0512992g/mol
- どういたいしつりょう: 372.0512992g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 608
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 93.7Ų
N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3256-0053-3mg |
N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide |
923245-08-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F3256-0053-20μmol |
N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide |
923245-08-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F3256-0053-75mg |
N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide |
923245-08-3 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F3256-0053-10μmol |
N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide |
923245-08-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F3256-0053-25mg |
N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide |
923245-08-3 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F3256-0053-2μmol |
N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide |
923245-08-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F3256-0053-1mg |
N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide |
923245-08-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F3256-0053-5μmol |
N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide |
923245-08-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F3256-0053-4mg |
N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide |
923245-08-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3256-0053-10mg |
N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide |
923245-08-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide 関連文献
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazideに関する追加情報
Introduction to N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide (CAS No. 923245-08-3)
N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide, a compound with the chemical identifier CAS No. 923245-08-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The compound's unique structural features, including the presence of a 6-chloro-2-oxo-2H-chromene-3-carbonyl moiety and a 2-methoxybenzohydrazide group, make it a promising candidate for further investigation.
The 6-chloro-2-oxo-2H-chromene-3-carbonyl moiety is particularly noteworthy as it is known for its ability to interact with biological targets in a manner that could lead to the development of novel therapeutic agents. This segment of the molecule is derived from chromene, a heterocyclic compound that has been extensively studied for its pharmacological properties. The chloro substituent at the sixth position enhances the electrophilicity of the chromene ring, making it more susceptible to nucleophilic attack, which is a crucial factor in drug-receptor interactions.
In contrast, the 2-methoxybenzohydrazide group introduces a hydrophilic character to the molecule, which can improve its solubility and bioavailability. This balance between hydrophobic and hydrophilic regions is essential for ensuring that the compound can effectively traverse biological membranes and reach its target site within the body. The methoxy group also serves as a modifiable unit, allowing chemists to fine-tune the properties of the molecule through further derivatization.
The synthesis of N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide involves a multi-step process that requires precise control over reaction conditions. The starting materials for this synthesis typically include commercially available precursors such as 6-chlorochromone and 2-methoxybenzohydrazine. The key step in the synthesis involves the condensation of 6-chlorochromone with 2-methoxybenzohydrazine under controlled conditions, which yields the desired product after purification.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. Heterocycles are known for their diverse biological activities and are often found at the core of many pharmacologically active molecules. The 6-chloro-2-oxo-2H-chromene-3-carbonyl moiety, in particular, has been shown to exhibit inhibitory activity against various enzymes and receptors, making it a valuable scaffold for drug discovery.
The potential applications of N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide are numerous and span across multiple therapeutic areas. One of the most promising areas is anti-inflammatory therapy. Inflammation is a complex biological process that involves numerous cellular and molecular mechanisms. The ability of this compound to modulate inflammatory pathways has been demonstrated in preclinical studies, suggesting its potential as an anti-inflammatory agent.
In addition to its anti-inflammatory properties, N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide has shown promise in other therapeutic areas as well. For instance, it has been found to exhibit antioxidant activity, which could make it useful in treating oxidative stress-related diseases such as neurodegenerative disorders. Furthermore, its interaction with biological targets suggests potential applications in anticancer therapy.
The structural features of this compound also make it an attractive candidate for further derivatization and optimization. By modifying various functional groups within the molecule, chemists can enhance its potency, selectivity, and pharmacokinetic properties. This flexibility allows researchers to tailor the compound to meet specific therapeutic needs while maintaining its core pharmacological activity.
The synthesis and characterization of N'-(6-chloro-2 ox o - 22 H - chromene - 33 carb onyl ) - 22 meth oxybenz oh y draz ide have opened up new avenues for research in medicinal chemistry. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in developing new treatments for various diseases. The combination of innovative synthetic methods and thorough biological evaluation will be key to unlocking their full potential.
In conclusion, N'-(6-chloro-o ox o - o H - chromene - o carb onyl ) - o meth oxybenz oh y draz ide ( C A S No . o o o o o o ) is a significant compound with diverse therapeutic applications. Its unique structural features make it a promising candidate for further investigation in drug development. As research progresses, we can expect to see more applications emerge from this versatile molecule.
923245-08-3 (N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide) 関連製品
- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)
- 89775-29-1(4-(Ethoxymethyl)-2-methylthiazole)
- 2624138-03-8(1-(2-Bromo-6-chlorophenyl)methanamine hydrochloride)
- 2137585-22-7(4-bromo-1-2-(methoxymethyl)-3-methylbutyl-1H-pyrazol-3-amine)
- 2227875-38-7(1-methyl-5-(2R)-oxiran-2-yl-3-(trifluoromethyl)-1H-pyrazole)
- 893930-52-4(3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 206054-37-7(2-Chloro-N-(2-nitrophenyl)propanamide)
- 1805931-04-7(2,5-Dinitropyridin-4-amine)
- 2680786-74-5(tert-butyl N-{3-(4-bromophenyl)sulfamoylphenyl}carbamate)
- 449758-12-7(1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine)




